molecular formula C30H42N4O6S B2990011 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid CAS No. 2172819-75-7

8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid

Cat. No. B2990011
CAS RN: 2172819-75-7
M. Wt: 586.75
InChI Key: DCNOFAZZHMWMEI-QSEAXJEQSA-N
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Description

8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid is a useful research compound. Its molecular formula is C30H42N4O6S and its molecular weight is 586.75. The purity is usually 95%.
BenchChem offers high-quality 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand-Receptor Interactions and Pharmacological Evaluation

Research focusing on ligand-receptor interactions, particularly studies investigating hydrogen-bond formation and pharmacological evaluation of related compounds, provides insight into the potential therapeutic applications of complex molecules including thiazole derivatives. These studies often explore the synthesis of analogues and evaluate their in vitro activity, contributing to the development of cardiotonic agents and understanding the role of hydroxyl groups in receptor interactions Dionne et al., 1986.

Synthesis and Antibacterial Activity

The synthesis of pyridonecarboxylic acids and their analogues, which may include complex structures similar to the given compound, highlights the exploration of antibacterial agents. These studies involve creating compounds with specific substituents and evaluating their in vitro and in vivo antibacterial activities, contributing to the discovery of new antibiotics with enhanced efficacy against resistant strains Egawa et al., 1984.

Metabolism and Activation of Carcinogenic Compounds

Investigations into the metabolism of heterocyclic aromatic amines, including studies on their metabolic activation in humans and rodents, are crucial for understanding the carcinogenic potential of complex organic compounds. These studies provide valuable information on the dosimetry of protein and DNA adduct formation at low doses, highlighting the differences in metabolite profiles and activation pathways between humans and model organisms Turesky et al., 1999.

Novel Syntheses and Biological Evaluation

Research on the synthesis of novel series of compounds, such as benzo[d]thiazolyl-substituted quinolone hybrids, demonstrates the ongoing efforts to create molecules with potential anticancer and antimicrobial properties. These studies not only involve the design and synthesis of novel compounds but also include comprehensive biological evaluation and molecular docking studies to assess their efficacy and identify potential targets Bolakatti et al., 2020.

properties

CAS RN

2172819-75-7

Molecular Formula

C30H42N4O6S

Molecular Weight

586.75

IUPAC Name

8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid

InChI

InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1

InChI Key

DCNOFAZZHMWMEI-QSEAXJEQSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O

solubility

not available

Origin of Product

United States

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